molecular formula C14H18F2N2O2 B2492800 N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide CAS No. 318498-22-5

N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide

Cat. No. B2492800
CAS RN: 318498-22-5
M. Wt: 284.307
InChI Key: MDNJKOBOMHYXEE-UHFFFAOYSA-N
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Description

The scientific exploration of complex organic compounds involves examining their synthesis, molecular structure, and various chemical and physical properties. While the specific compound N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide is not directly covered in the literature, similar compounds have been extensively studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including aromatic nucleophilic substitution and modifications of functional groups. For instance, the synthesis of sterically hindered compounds can be achieved through reactions like aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to introduce specific functional groups (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and X-ray crystallography, revealing details like bond angles, bond lengths, and overall molecular geometry. These structural insights can highlight the influence of specific substituents on the compound's properties and reactivity (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can be diverse, including redox behavior, reactivity towards different reagents, and the formation of derivatives through reactions like hydrolysis or nucleophilic attack. These properties are critical for understanding the compound's behavior in various chemical environments and potential applications (Koppang & Grace, 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and can be critical for the compound's application in different fields. For example, the introduction of fluorine atoms can significantly affect the physical properties, including enhancing the stability and altering the solubility of the compound (Mocilac, Osman, & Gallagher, 2016).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and the ability to form specific interactions (e.g., hydrogen bonding, pi-pi interactions) are essential for predicting how these compounds might behave in biological systems or in industrial applications. The presence of specific functional groups can dictate these properties, influencing potential uses in materials science, pharmacology, or as catalysts (Liou & Chang, 2008).

Scientific Research Applications

Chemical Structure and Properties

The molecular structure of compounds similar to N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide often consists of planar groups like N-3-amido-5-methylisoxazole and 2,6-dimethylbenzene. These structures can form intramolecular hydrogen bonds contributing to their planarity and stability. For example, a related molecule, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, exhibits such characteristics (Rodier, Céolin, Dugué, & Lepage, 1993).

Insecticidal Activity

Certain derivatives of this chemical class, like Flubendiamide, have shown strong insecticidal activity, particularly against lepidopterous pests. This suggests potential applications in pest management and agriculture (Tohnishi et al., 2005).

Synthesis Applications

These compounds can be used in the synthesis of peptides. For instance, N-alpha-methylamino acids, which are structurally similar, have been synthesized for potential therapeutic uses. This showcases the chemical's role in pharmaceutical research and development (Biron & Kessler, 2005).

Anticancer Potential

Research on analogs of this compound has revealed their potential as inhibitors in the HIF-1 pathway, which is significant in cancer therapy. This suggests that the compound could be a starting point for the development of new anticancer drugs (Mun et al., 2012).

Electronic Properties

In the realm of physical chemistry, these compounds' electronic transitions, especially in carbonyl and carboxyl groups, have been studied. Such insights are crucial for understanding their chemical behavior and potential applications in material science (Barnes & Simpson, 1963).

Coordination Chemistry

The compound's analogs have been used to study complex formations with metals like copper, revealing insights into coordination chemistry and potential applications in catalysis or material science (Lloret et al., 1992).

properties

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2,6-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c1-14(2,3)11(13(20)17-4)18-12(19)10-8(15)6-5-7-9(10)16/h5-7,11H,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNJKOBOMHYXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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